7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known by its CAS number 941937-59-3, is a complex organic compound characterized by a molecular formula of and a molar mass of approximately 403.43 g/mol. This compound is primarily used for research purposes and is notable for its structural features that suggest potential biological activity.
This compound falls under the category of purine derivatives and is classified as a potential pharmaceutical intermediate. It is synthesized for use in various scientific applications, particularly in drug development and biochemical research. The compound can be sourced from specialized chemical suppliers that focus on research-grade materials.
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions.
The detailed reaction mechanisms often involve nucleophilic substitutions and electrophilic additions, which require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione features a purine core with various substituents that enhance its solubility and potentially its biological activity.
CC(CNc1nc2c(n1CC(COc1ccccc1)O)c(=O)n(c(=O)n2C)C)O
ZJEVMAPFZAHTRK-UHFFFAOYSA-N
This structure indicates the presence of multiple hydroxyl groups and phenoxy moieties, which are significant for its interaction with biological targets.
The compound can participate in various chemical reactions typical for purine derivatives:
These reactions are critical for modifying the compound to explore its biological properties or to synthesize analogs.
The physical properties of 7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has potential applications in various fields:
Research into this compound could lead to significant advancements in therapeutic strategies for diseases influenced by adenosine signaling pathways.
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2